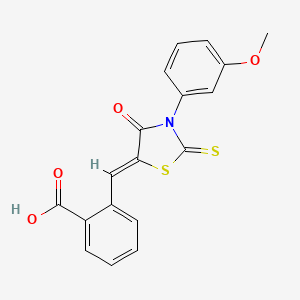

(Z)-2-((3-(3-methoxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a thiazolidine derivative, which is a class of compounds that contain a five-membered C3NS ring. The presence of the methoxyphenyl group suggests that it may have some aromatic properties. The benzoic acid moiety is a common feature in a variety of pharmaceuticals and is known for its medicinal properties .

Molecular Structure Analysis

The molecular structure would likely show a five-membered thiazolidine ring attached to a benzene ring via a methylene bridge. The benzene ring would have a carboxylic acid functional group attached, and the thiazolidine ring would have a methoxyphenyl group attached .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings could all influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- A study by Zidar, Kladnik, and Kikelj (2009) described the convenient synthesis of thiazolidine derivatives, including compounds similar to the target chemical, using microwave-assisted synthesis. This synthesis method could be applicable for the target compound (Zidar, Kladnik, & Kikelj, 2009).

- Uršič, Svete, and Stanovnik (2010) also reported the synthesis of related thiazolidinone compounds, suggesting potential methodologies for synthesizing the target compound (Uršič, Svete, & Stanovnik, 2010).

Biological and Pharmacological Applications

- Horishny et al. (2022) explored the synthesis and biological evaluation of thiazolidinone derivatives, showing significant antimicrobial potency, which may imply similar biological activities for the target compound (Horishny et al., 2022).

- Ali et al. (2012) investigated thiazolidinone acetate derivatives as inhibitors of aldose reductase, suggesting a potential application for the target compound in diabetic complications (Ali et al., 2012).

- Havrylyuk et al. (2010) studied novel thiazolidinones for their antitumor properties, indicating that compounds similar to the target chemical could have applications in cancer therapy (Havrylyuk et al., 2010).

Material Science and Other Applications

- Kosma et al. (2012) characterized a similar thiazolidinone compound, providing insights into the crystal structure and interactions, which could be relevant for the material science applications of the target compound (Kosma et al., 2012).

- Bensafi et al. (2021) conducted a combined experimental and theoretical study on thiazolidinone derivatives, suggesting potential for nonlinear optical (NLO) properties, which could be explored for the target compound as well (Bensafi et al., 2021).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(Z)-[3-(3-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4S2/c1-23-13-7-4-6-12(10-13)19-16(20)15(25-18(19)24)9-11-5-2-3-8-14(11)17(21)22/h2-10H,1H3,(H,21,22)/b15-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBFBLVXGPEOEK-DHDCSXOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CC=C3C(=O)O)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=CC=C3C(=O)O)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2453841.png)

![N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2453846.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2453848.png)

![4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2453849.png)

![2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2453853.png)

![N-(benzo[d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2453860.png)